An In-depth Technical Guide to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and Its Derivatives: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential in the development of novel anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights.
Core Molecular Structure and Physicochemical Properties
The core scaffold of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide features a central phenylacetamide group linked to a 2-methyl-1,3-thiazole moiety. This structural arrangement provides a versatile platform for chemical modifications to modulate its physicochemical and biological properties.
Caption: Chemical structure of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.
While specific experimental data for the parent compound is not extensively published, the properties of its derivatives provide valuable insights.
Table 1: Physicochemical Properties of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 2-[(4-Methyl-4H-1,2,4-triazole-3-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6c) | C15H15N5OS2 | 345.44 | 187 | [1] |
| 2-[(5-Methyl-1,3,4-thiadiazole-3-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6d) | C15H14N4OS3 | 362.49 | 186 | [1] |
| 2-[(5-Chloro-1H-benzimidazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6f) | C19H15ClN4OS2 | 430.94 | 233 | [1] |
| 2-[(Benzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6i) | C19H15N3O2S2 | 381.47 | 148 | [1] |
| 2-[(5-Chlorobenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6j) | C19H14ClN3O2S2 | 415.92 | 129 | [1] |
| 2-[(5-Methylbenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6k) | C20H17N3O2S2 | 395.5 | 158 | [1] |
| 2-[(Benzothiazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6m) | C19H15N3OS3 | 397.54 | 130 | [1] |
| 2-[(5-Chlorobenzothiazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6n) | C19H14ClN3OS3 | 431.99 | 195 | [1] |
Synthesis and Characterization
The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives typically involves a multi-step process. A common synthetic route starts with the preparation of the key intermediate, N-(4-(2-methylthiazol-4-yl)phenyl)-2-chloroacetamide.
Caption: General synthetic workflow for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives.
Experimental Protocol: Synthesis of N-(4-(2-methylthiazol-4-yl)phenyl)-2-chloroacetamide
This protocol describes a representative synthesis of the key intermediate.
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Dissolution: Dissolve 4-(2-methyl-1,3-thiazol-4-yl)aniline in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.
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Acylating Agent Addition: Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and should be controlled.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques.
Table 2: Representative Spectroscopic Data for N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide Derivatives
| Derivative | IR (KBr, cm⁻¹) | ¹H-NMR (500 MHz, DMSO-d₆) δ (ppm) | MS [M+1]⁺ (m/z) |
| 6c [1] | 3276 (N-H), 1672 (C=O) | 2.70 (s, 3H, CH₃), 3.61 (s, 3H, N-CH₃), 4.07 (s, 2H, S-CH₂), 7.61 (d, 2H), 7.81 (s, 1H), 7.88 (d, 2H), 8.56 (s, 1H), 10.47 (s, 1H, N-H) | 346 |
| 6f [1] | 3269 (N-H), 1682 (C=O) | 2.71 (s, 3H, CH₃), 4.31 (s, 2H, S-CH₂), 7.16 (dd, 1H), 7.46 (d, 1H), 7.52 (s, 1H), 7.65 (d, 2H), 7.81 (s, 1H), 7.89 (d, 2H), 10.56 (s, 1H, N-H), 12.86 (s, 1H, benzimidazole N-H) | - |
| 6m [1] | 3277 (N-H), 1676 (C=O) | 2.70 (s, 3H, CH₃), 4.42 (s, 2H, S-CH₂), 7.37 (t, 1H), 7.47 (t, 1H), 7.66 (d, 2H), 7.82 (s, 1H), 7.84 (d, 1H), 7.90 (d, 2H), 8.03 (d, 1H), 10.54 (s, 1H, N-H) | - |
The ¹H-NMR spectra consistently show a singlet for the methyl group on the thiazole ring around 2.70 ppm and a singlet for the amide N-H proton above 10 ppm.[1] The IR spectra exhibit characteristic absorption bands for the amide N-H stretching around 3270 cm⁻¹ and the amide C=O stretching around 1670 cm⁻¹.[1]
Biological Activities and Therapeutic Potential
A significant body of research has focused on the anticancer activity of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives.[1][2] These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.
Anticancer Activity
Several derivatives have shown significant anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines.[1][2] Notably, compounds bearing 5-chloro and 5-methylbenzimidazole moieties (6f and 6g) have displayed potent cytotoxic effects.[2]
The mechanism of action for these compounds is believed to involve the induction of apoptosis.[2] This is a critical attribute for an anticancer agent, as it promotes programmed cell death in malignant cells.
Caption: Conceptual diagram of apoptosis induction by thiazole derivatives.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies suggest that the nature of the substituent attached to the acetamide group plays a crucial role in the observed biological activity. The presence of (benz)azole moieties appears to be favorable for anticancer effects.[1][2] Further optimization of this scaffold could lead to the development of more potent and selective anticancer agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for the specific compound being handled.
Conclusion
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the tunability of their chemical structure make them an attractive scaffold for further investigation. This guide provides a solid foundation for researchers to understand the key chemical properties, synthetic strategies, and biological activities of this important class of molecules.
References
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Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175-184. [Link]
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Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed. [Link]
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PubChem. (n.d.). N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide. Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1853. [Link]
